

Spectroscopic Profile of 2-Bromo-4-fluoro-1-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-fluoro-1-iodobenzene**

Cat. No.: **B1271558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Bromo-4-fluoro-1-iodobenzene** (CAS No. 202865-73-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established principles and spectral databases of related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Compound Overview

2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound with the molecular formula $\text{C}_6\text{H}_3\text{BrFI}$.^[1] Its molecular weight is 300.89 g/mol .^[1] The presence of three different halogen substituents on the benzene ring makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br, C-F, and C-I bonds can be exploited. Accurate spectroscopic characterization is crucial for its identification and quality control in synthetic applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-fluoro-1-iodobenzene**. These predictions are derived from established substituent effects on aromatic systems and analysis of spectral data from similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.65	dd	J(H,H) \approx 8.5, J(H,F) \approx 5.0	H-6
~7.35	dd	J(H,H) \approx 8.5, J(H,H) \approx 2.5	H-5
~7.10	ddd	J(H,F) \approx 9.0, J(H,H) \approx 2.5, J(H,H) \approx 0.5	H-3

Note: The chemical shifts and coupling constants are estimations. Actual values may vary based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~161.0 (d, $^1J(C,F) \approx 250$ Hz)	C-4
~140.0 (d, $^3J(C,F) \approx 8$ Hz)	C-2
~133.0 (d, $^4J(C,F) \approx 3$ Hz)	C-6
~120.0 (d, $^2J(C,F) \approx 22$ Hz)	C-5
~115.5 (d, $^2J(C,F) \approx 25$ Hz)	C-3
~92.0 (d, $^3J(C,F) \approx 4$ Hz)	C-1

Note: The assignments are based on the expected electronic effects of the substituents and C-F coupling patterns. The carbon attached to fluorine (C-4) will exhibit a large one-bond coupling constant. The other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1580-1560	Medium-Strong	Aromatic C=C stretch
1470-1450	Strong	Aromatic C=C stretch
1250-1200	Strong	C-F stretch
1100-1000	Medium	C-H in-plane bending
880-860	Strong	C-H out-of-plane bending (isolated H)
~700	Medium	C-Br stretch
~650	Medium	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectral Fragments (Electron Ionization)

m/z	Relative Abundance	Assignment
300/302	High	[M] ⁺ (Molecular ion with Br isotope pattern)
173/175	Medium	[M - I] ⁺
221	Medium	[M - Br] ⁺
94	Medium	[C ₆ H ₃ F] ⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Bromo-4-fluoro-1-iodobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Bromo-4-fluoro-1-iodobenzene**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Acquisition:

- The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal resolution and line shape.
- A standard proton pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectrum is referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

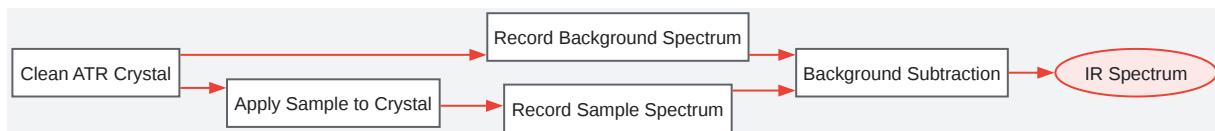
^{13}C NMR Acquisition:

- The spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (which will be split by fluorine).
- A significantly larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

- The spectrum is referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

[Click to download full resolution via product page](#)

NMR Experimental Workflow.


Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

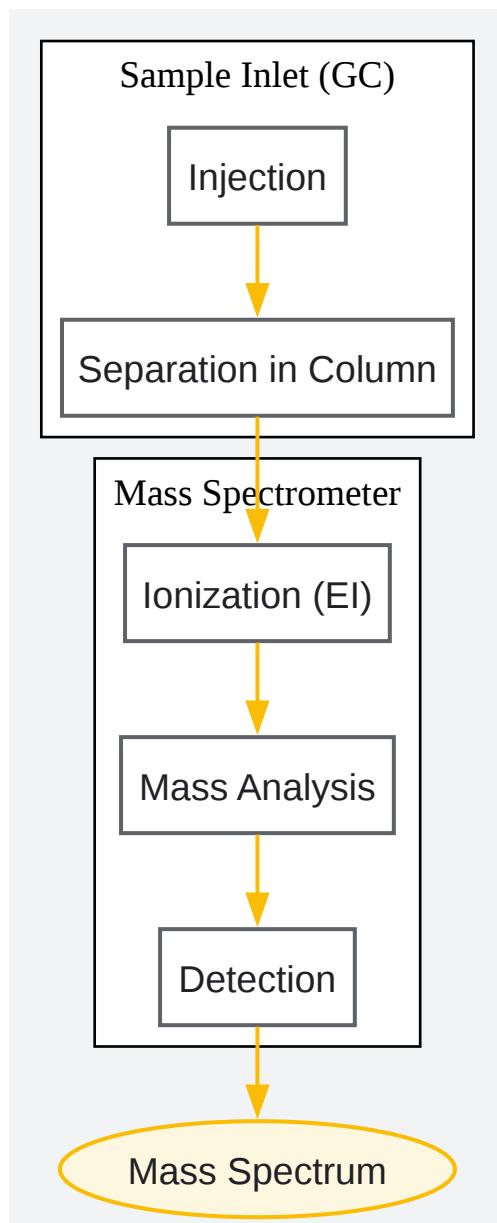
- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small drop of liquid **2-Bromo-4-fluoro-1-iodobenzene** directly onto the crystal.
- If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .

[Click to download full resolution via product page](#)

FTIR-ATR Experimental Workflow.


Mass Spectrometry (MS)

Sample Introduction:

- The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.
- A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

Ionization and Analysis:

- Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

[Click to download full resolution via product page](#)

GC-MS Experimental Workflow.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **2-Bromo-4-fluoro-1-iodobenzene**. The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the identification and characterization of this compound. It is recommended that

experimental data be acquired and compared with these predictions for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-fluoro-1-iodobenzene | C₆H₃BrFI | CID 2773372 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluoro-1-iodobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271558#2-bromo-4-fluoro-1-iodobenzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com